

## Purification of Tomaymycin DM-Antibody Drug Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Tomaymycin DM**, a potent pyrrolobenzodiazepine (PBD) dimer, is a DNA-alkylating agent utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). The therapeutic efficacy and safety of **Tomaymycin DM**-ADCs are critically dependent on the purity and homogeneity of the conjugate. This document provides detailed application notes and protocols for the purification of **Tomaymycin DM**-antibody conjugates, focusing on the removal of process-related impurities such as unconjugated antibody, free **Tomaymycin DM**-linker, and aggregates. A multi-step chromatography process is essential for obtaining a final product with a well-defined drug-to-antibody ratio (DAR) and optimal therapeutic window.

## Impurity Profile of Crude Tomaymycin DM-ADC Mixtures

Following the conjugation reaction, the crude mixture contains the desired ADC alongside several impurities that must be removed. A thorough understanding of this impurity profile is crucial for designing an effective purification strategy.



| Impurity Type                  | Description                                                                                        | Rationale for Removal                                                                                              |
|--------------------------------|----------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Unconjugated Antibody          | Antibody that has not been conjugated with the Tomaymycin DM-linker.                               | Reduces the overall potency of<br>the final product and can<br>compete with the ADC for<br>target antigen binding. |
| Free Tomaymycin DM-Linker      | Excess, unreacted Tomaymycin DM-linker payload.                                                    | Highly toxic and can lead to severe off-target side effects. [1]                                                   |
| Aggregates                     | High molecular weight species of the ADC or unconjugated antibody.                                 | Can induce immunogenicity, alter pharmacokinetic properties, and potentially reduce efficacy.[2][3]                |
| Undesired DAR Species          | ADCs with a drug-to-antibody ratio outside the target range.                                       | Can impact both the efficacy and toxicity profile of the ADC. [4][5]                                               |
| Reaction Byproducts & Solvents | Small molecules generated during the conjugation reaction and residual solvents (e.g., DMSO, DMF). | Potential for off-target effects and interference with the final formulation.                                      |

### **Purification Workflow Overview**

A typical purification workflow for a **Tomaymycin DM**-ADC involves a two-step chromatographic process. The initial capture and primary purification are often achieved using Hydrophobic Interaction Chromatography (HIC) to separate the ADC based on its drug load. This is followed by a polishing step using Size Exclusion Chromatography (SEC) to remove aggregates and any remaining small molecule impurities. Alternatively, Ion Exchange Chromatography (IEX) can be employed for the removal of free payload and aggregates.





Click to download full resolution via product page

Figure 1: General purification workflow for Tomaymycin DM-ADCs.

## Application Note 1: Separation of ADC Species by Hydrophobic Interaction Chromatography (HIC)



HIC is a powerful technique for separating ADC species with different DAR values. The addition of the hydrophobic **Tomaymycin DM** payload increases the overall hydrophobicity of the antibody, allowing for separation on a HIC column.

### **Experimental Protocol: Preparative HIC**

This protocol is a general guideline and may require optimization based on the specific antibody and linker characteristics.

#### 1. Materials:

- HIC Column: ToyoPearl Phenyl-650S or similar phenyl-based resin.
- Buffer A (Binding/Equilibration): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH
   7.0.
- Buffer B (Elution): 50 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol (v/v).
- HPLC System: AKTA Pure or similar preparative chromatography system.

#### 2. Procedure:

- Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CV) of Buffer A.
- Sample Preparation: Dilute the crude ADC mixture 1:1 with Buffer A to a final ammonium sulfate concentration of approximately 0.75 M. The final protein concentration should be between 5-10 mg/mL.
- Sample Loading: Load the prepared sample onto the equilibrated column at a linear flow rate of 150 cm/hr.
- Washing: Wash the column with 3-5 CV of Buffer A to remove unbound material, including some free drug.
- Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Buffer B over 20-30 CV. ADC species with higher DAR values will elute later in the gradient due to stronger hydrophobic interactions.



- Fraction Collection: Collect fractions based on UV absorbance at 280 nm.
- Analysis: Analyze the collected fractions by analytical HIC and SDS-PAGE to determine the DAR and purity of each fraction. Pool the fractions containing the target DAR species.

**Expected Results** 

| Parameter          | Crude ADC Mixture                                     | HIC Purified Pool (Target DAR) |
|--------------------|-------------------------------------------------------|--------------------------------|
| Average DAR        | Heterogeneous (e.g., 3.5)                             | Homogeneous (e.g., 2.0 or 4.0) |
| Purity (by HIC)    | Multiple peaks corresponding to different DAR species | Single major peak (>95%)       |
| Free Tomaymycin DM | Present                                               | Significantly reduced          |
| Aggregates         | Present                                               | Not effectively removed by HIC |
| Recovery           | -                                                     | > 80%                          |

## Application Note 2: Aggregate and Impurity Removal by Size Exclusion Chromatography (SEC)

SEC is employed as a polishing step to remove high molecular weight aggregates and any remaining small molecule impurities from the HIC-purified ADC pool. This step also serves as a buffer exchange into the final formulation buffer.

### **Experimental Protocol: Preparative SEC**

- 1. Materials:
- SEC Column: TSKgel G3000SWxl or similar size exclusion resin.
- Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other desired final formulation buffer.
- Chromatography System: As above.



#### 2. Procedure:

- Sample Preparation: Concentrate the HIC-purified ADC pool to a suitable concentration (typically 5-10 mg/mL). The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
- Column Equilibration: Equilibrate the SEC column with at least 2 CV of the mobile phase (PBS) at the desired flow rate.
- Sample Injection: Inject the concentrated ADC sample onto the column.
- Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate. The larger molecules (aggregates) will elute first, followed by the monomeric ADC, and finally any small molecule impurities.
- Fraction Collection: Collect the main peak corresponding to the monomeric ADC based on UV absorbance at 280 nm.

**Expected Results** 

| Parameter               | Pre-SEC (HIC Pool)    | Post-SEC (Final Product) |
|-------------------------|-----------------------|--------------------------|
| Monomer Purity (by SEC) | >95%                  | >99%                     |
| Aggregate Content       | 1-5%                  | <1%                      |
| Free Tomaymycin DM      | Below detection limit | Below detection limit    |
| Recovery                | -                     | > 95%                    |

# Application Note 3: Alternative Purification using Ion Exchange Chromatography (IEX)

Cation exchange chromatography (CEX) can be an effective alternative or supplementary step, particularly for the removal of free payload and aggregates. This method separates molecules based on charge differences.

### **Experimental Protocol: CEX for Free Drug Removal**



This protocol utilizes a bind-and-elute mode to capture the ADC while allowing the neutral or similarly charged free drug to flow through.

#### 1. Materials:

- CEX Resin: Sartobind® S membrane adsorber or similar strong cation exchanger.
- Equilibration/Wash Buffer: 20 mM MES, pH 6.0.
- Elution Buffer: 20 mM MES, 500 mM NaCl, pH 6.0.
- Chromatography System: As above.

#### 2. Procedure:

- Column Equilibration: Equilibrate the CEX membrane/column with 10 CV of Equilibration Buffer.
- Sample Preparation: Dilute the crude ADC reaction mixture with the Equilibration Buffer to adjust the pH and conductivity for binding.
- Sample Loading: Load the prepared sample onto the equilibrated resin. The ADC will bind, while a significant portion of the free **Tomaymycin DM**-linker will be in the flow-through.
- Washing: Wash the column with 10-15 CV of Equilibration/Wash Buffer to remove all residual free drug.
- Elution: Elute the purified ADC with a step gradient to 100% Elution Buffer.
- Analysis: Analyze the eluted fractions for free drug content, purity, and aggregate levels.

## **Expected Results for Free Drug Removal**



| Parameter               | Crude ADC Mixture | CEX Purified ADC                         |
|-------------------------|-------------------|------------------------------------------|
| Free Linker-PBD (ng/mL) | ~88,800           | < 80                                     |
| Free Drug Clearance     | -                 | >99.9%                                   |
| Aggregate Removal       | -                 | Partial to good, depending on conditions |
| Recovery                | -                 | > 90%                                    |

Data adapted from a study on PBD-dimer ADCs.

## **Mechanism of Action: Tomaymycin DNA Alkylation**

Tomaymycin exerts its cytotoxic effect by covalently binding to the minor groove of DNA. This process, known as DNA alkylation, interferes with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.





Click to download full resolution via product page

Figure 2: Mechanism of action of Tomaymycin DM-ADCs.



### Conclusion

The purification of **Tomaymycin DM**-antibody conjugates is a critical process that directly impacts the safety and efficacy of the therapeutic. A combination of chromatographic techniques, primarily HIC and SEC, is effective in removing key impurities and achieving a homogeneous product with a defined DAR. The protocols and data presented here provide a foundation for the development of robust and scalable purification processes for this important class of ADCs. Each specific ADC may require tailored optimization of these methods to achieve the desired product quality attributes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Application of cation exchange chromatography in the purification of ADC Bestchrom [bestchrom.com]
- 2. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of ADCs by Hydrophobic Interaction Chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of ADCs by HIC Creative Biolabs [creative-biolabs.com]
- To cite this document: BenchChem. [Purification of Tomaymycin DM-Antibody Drug Conjugates: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855302#purification-techniques-for-tomaymycin-dm-antibody-conjugates]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com